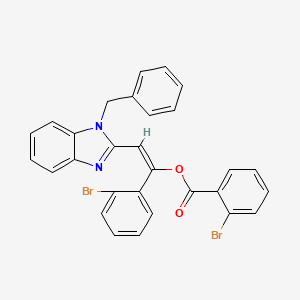
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate is a synthetic compound with potential applications in scientific research. It is a member of the benzimidazole family of compounds, which have been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用机制
The mechanism of action of 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate is not fully understood. However, it has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis or inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2, possibly by interfering with viral DNA synthesis. Finally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, possibly by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, inhibits the replication of herpes simplex virus type 1 and type 2, and inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in vivo.
实验室实验的优点和局限性
One advantage of using 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate in lab experiments is that it has been shown to have a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. Additionally, this compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in vivo. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate. One direction is to further investigate its mechanism of action, which may provide insights into its biological activities and potential therapeutic applications. Another direction is to evaluate its safety and efficacy in vivo, which may lead to the development of new cancer therapies, antiviral drugs, and anti-inflammatory drugs. Finally, future research could focus on the development of new analogs of this compound with improved biological activities and reduced toxicity.
合成方法
The synthesis of 2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate involves the reaction of 2-bromoacetophenone with benzylamine to form 2-(1-benzyl-1H-benzimidazol-2-yl)acetophenone. This intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base to form the final product. The synthesis of this compound has been reported in the literature, and it is a relatively straightforward process.
科学研究应用
2-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-bromophenyl)vinyl 2-bromobenzoate has potential applications in scientific research. It has been shown to have antitumor activity in vitro, and it may be useful in the development of new cancer therapies. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and it may be useful in the development of new antiviral drugs. Finally, this compound has been shown to have anti-inflammatory activity, and it may be useful in the development of new anti-inflammatory drugs.
属性
IUPAC Name |
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)ethenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Br2N2O2/c30-23-14-6-4-12-21(23)27(35-29(34)22-13-5-7-15-24(22)31)18-28-32-25-16-8-9-17-26(25)33(28)19-20-10-2-1-3-11-20/h1-18H,19H2/b27-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWKOEGOXPVZEQ-OVVQPSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4Br)OC(=O)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=CC=C4Br)/OC(=O)C5=CC=CC=C5Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5376664.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5376666.png)
![[3-benzyl-1-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5376672.png)
![6-iodo-3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5376674.png)

![4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5376692.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
![1'-(cyclopropylcarbonyl)-N-[2-(6-methylpyridin-2-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5376717.png)

![5-{4-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376729.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5376740.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5376741.png)
![3-ethyl-5-{4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376742.png)
![4-cyclobutyl-N-[2-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrimidin-2-amine](/img/structure/B5376760.png)